molecular formula C26H38O6 B124444 Hydrocortisone 17,21-Methyl Orthobutyrate CAS No. 13609-63-7

Hydrocortisone 17,21-Methyl Orthobutyrate

Cat. No.: B124444
CAS No.: 13609-63-7
M. Wt: 446.6 g/mol
InChI Key: MGRPTSVAIQEMIV-KAUWDTBUSA-N
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Mechanism of Action

Target of Action

Hydrocortisone 17,21-Methyl Orthobutyrate, also known as Cortisol Cyclic 17,21- (Methyl Orthobutyrate), primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound triggers a series of downstream effects. These include the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . Additionally, it promotes the expression of anti-inflammatory genes .

Biochemical Pathways

The compound’s interaction with the glucocorticoid receptor affects several biochemical pathways. The inhibition of phospholipase A2 and NF-kappa B, for instance, disrupts the production of pro-inflammatory mediators. This leads to a reduction in inflammation and an increase in anti-inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor and modulating the expression of various genes, it helps to reduce inflammation and alleviate symptoms of corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the local environment, the presence of other biochemical substances, and the specific characteristics of the target tissues.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Hydrocortisone 17,21-Methyl Orthobutyrate are not well-documented in the literature. It is known that hydrocortisone, a related compound, interacts with various enzymes and proteins in the body, including glucocorticoid receptors. It is likely that this compound has similar interactions .

Cellular Effects

Hydrocortisone, a related compound, is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A related compound, hydrocortisone, has been shown to degrade under certain conditions .

Metabolic Pathways

Hydrocortisone, a related compound, is known to be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone 17,21-Methyl Orthobutyrate typically involves the esterification of hydrocortisone with orthobutyric acid. The reaction is catalyzed by an acid catalyst and carried out in an organic solvent such as dimethylformamide . The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone 17,21-Methyl Orthobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPTSVAIQEMIV-KAUWDTBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628398
Record name (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13609-63-7
Record name (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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